ML167 is a potent and selective inhibitor of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) enzymes. [] These kinases play crucial roles in gene splicing, particularly the phosphorylation of serine- and arginine-rich (SR) proteins within the spliceosome. [] ML167 emerged as a promising candidate from a series of substituted 6-arylquinazolin-4-amines investigated for Clk/Dyrk inhibition. []
ML167 is a highly selective inhibitor of Cdc2-like kinase 4, commonly referred to as Clk4. It is notable for its specificity, exhibiting an IC50 value of 136 nM against Clk4, which is significantly more potent than its effects on other kinases in the Clk family, such as Clk1, Clk2, and Clk3. The Clk family of enzymes plays a critical role in gene splicing by phosphorylating serine/arginine-rich proteins that are essential components of the spliceosome. ML167 represents the first fully selective inhibitor of Clk4, making it a valuable tool for studying the modulation of gene splicing processes in cellular biology .
ML167 was developed as part of research aimed at identifying small molecule probes that can selectively inhibit specific kinases involved in cellular processes. The compound is cataloged under the CAS number 1285702-20-6 and has been made available by various chemical suppliers, including Cayman Chemical and MedKoo Biosciences .
The synthesis of ML167 involves multiple steps typical of organic synthesis strategies aimed at producing selective kinase inhibitors. While specific technical details about the synthetic pathway for ML167 are not extensively documented in public literature, similar compounds often utilize techniques such as:
The synthetic route typically includes:
The molecular formula for ML167 is , with a molecular weight of approximately 335.4 g/mol. The structure features a complex arrangement that contributes to its selectivity for Clk4 over other kinases.
The molecular structure can be represented as follows:
This configuration allows for optimal interaction with the ATP-binding site of Clk4, enhancing its inhibitory action .
ML167 primarily acts through competitive inhibition of Clk4 by binding to its ATP-binding site. This mechanism prevents the phosphorylation of target proteins involved in gene splicing.
In vitro studies have demonstrated that ML167 effectively inhibits Clk4 activity in cellular models, such as Caco-2 cells, showcasing its potential for further biological applications. The compound's ability to permeate cell membranes adds to its utility in experimental settings .
ML167 functions by competing with ATP for binding at the active site of Clk4. This inhibition disrupts the kinase's normal function in phosphorylating substrates necessary for spliceosome assembly and function.
Studies suggest that the inhibition of Clk4 by ML167 leads to alterations in splicing patterns within cells, which can have downstream effects on gene expression and cellular behavior .
ML167 has significant applications in scientific research, particularly in:
The discovery of Cdc2-like kinases (CLKs) in 1991 marked a pivotal advancement in understanding splicing regulation, as these dual-specificity kinases phosphorylate serine/arginine-rich (SR) proteins to modulate spliceosome assembly. Early inhibitors like TG003 (a benzothiazole derivative) and KH-CB19 exhibited promising Clk inhibition but lacked isoform selectivity, simultaneously targeting Clk1, Clk2, Clk4, and related kinases like DYRK1A. This polypharmacology complicated the attribution of biological effects to specific CLK isoforms. The development of ML167 emerged from targeted efforts by the NIH Molecular Libraries Program to address this gap, focusing on chemically precise tools capable of isolating Clk4 function within the kinome [1] [7]. Prior to ML167, no inhibitor achieved >10-fold selectivity for Clk4 over other CLK family members, limiting mechanistic studies of this specific kinase in diseases like cancer and neurodegeneration where alternative splicing dysregulation is pathological [2] [9].
ML167 (CID 44968231) is a 6-arylquinazolin-4-amine derivative first reported in 2011 as a potent and selective ATP-competitive inhibitor of Clk4 (IC₅₀ = 136 nM). Its chemical structure features a furan moiety and a substituted quinazoline core, contributing to its distinct binding profile. Biochemically, ML167 demonstrates remarkable selectivity, exhibiting >10-fold higher potency for Clk4 versus Clk1 (IC₅₀ = 1,522 nM), Clk2 (IC₅₀ = 1,648 nM), Clk3 (IC₅₀ >10,000 nM), and DYRK1A/1B (IC₅₀ >4,420 nM) [5] [8] [10]. This precision differentiates it from pan-CLK inhibitors (e.g., T3) and establishes ML167 as the first high-fidelity chemical probe specifically enabling the interrogation of Clk4-dependent cellular processes without confounding off-target effects [1] [3]. Its significance lies in transforming Clk4 from a poorly characterized kinase into a tractable therapeutic target through rigorous pharmacological dissection.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: